molecular formula C13H10BF2NO3 B1393124 N-(3,4-Difluorophenyl) 3-boronobenzamide CAS No. 1072946-15-6

N-(3,4-Difluorophenyl) 3-boronobenzamide

Cat. No.: B1393124
CAS No.: 1072946-15-6
M. Wt: 277.03 g/mol
InChI Key: BNTBFLHBIBBLLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl derivatives .

Pharmacokinetics

The solubility of the compound in methanol suggests that it may have good bioavailability .

Result of Action

The compound is used as a building block in the synthesis of several organic compounds . For example, it has been used in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound has a melting point of 305-310 °C, suggesting that it is stable at room temperature . .

Biochemical Analysis

Biochemical Properties

(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of organic compounds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of substituted 6-phenylpurine bases and nucleosides, which exhibit significant cytostatic activity in cell lines such as CCRF-CEM, HeLa, and L1210 . The nature of these interactions involves the formation of carbon-carbon bonds, which are essential for the development of complex organic molecules.

Cellular Effects

The effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit cytostatic activity, which means it can inhibit cell growth and proliferation . This property is particularly useful in cancer research, where controlling cell growth is crucial.

Molecular Mechanism

At the molecular level, (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is key to its biochemical activity . These interactions often involve the boronic acid group, which can form reversible covalent bonds with active site residues in enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cell growth in cancer models. At higher doses, toxic or adverse effects may occur . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.

Metabolic Pathways

(3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism.

Transport and Distribution

The transport and distribution of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of (3-((3,4-Difluorophenyl)carbamoyl)phenyl)boronic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Chemical Reactions Analysis

N-(3,4-Difluorophenyl) 3-boronobenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3,4-Difluorophenyl) 3-boronobenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(3,4-Difluorophenyl) 3-boronobenzamide can be compared with other similar compounds, such as:

The unique combination of the difluorophenyl and carbamoyl groups in this compound enhances its specificity and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[3-[(3,4-difluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF2NO3/c15-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTBFLHBIBBLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674409
Record name {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-15-6
Record name B-[3-[[(3,4-Difluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3,4-Difluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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